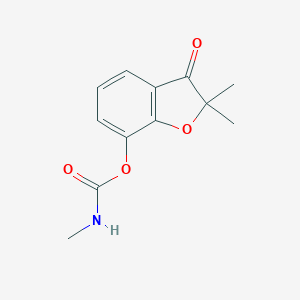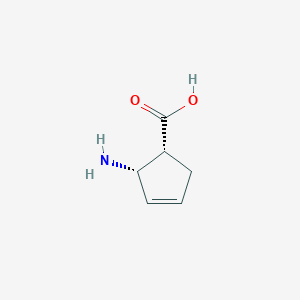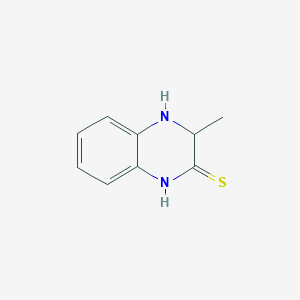
3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione, also known as MDQT, is a heterocyclic organic compound with a thione group. It has been widely studied for its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a key role in memory and learning.
Biochemical and physiological effects:
Studies have shown that 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione has a number of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione has also been shown to have antioxidant properties, which may help to protect against oxidative stress and damage to cells.
実験室実験の利点と制限
One of the main advantages of using 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one limitation of using 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione is its relatively high cost compared to other compounds that have similar biological activities.
将来の方向性
There are several future directions for research on 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of the potential therapeutic uses of 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione for the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione and its potential side effects.
合成法
The synthesis of 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione involves the reaction of 2-amino-3-methylquinoxaline with carbon disulfide in the presence of a base such as sodium hydroxide. The resulting product is then treated with acid to obtain 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione in high yield. This method has been optimized to produce 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione in large quantities and with high purity.
科学的研究の応用
3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. 3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione has also been investigated as a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
CAS番号 |
149668-97-3 |
|---|---|
製品名 |
3-Methyl-3,4-dihydroquinoxaline-2(1H)-thione |
分子式 |
C9H10N2S |
分子量 |
178.26 g/mol |
IUPAC名 |
3-methyl-3,4-dihydro-1H-quinoxaline-2-thione |
InChI |
InChI=1S/C9H10N2S/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-6,10H,1H3,(H,11,12) |
InChIキー |
ZPCPNLFCPYHDQX-UHFFFAOYSA-N |
SMILES |
CC1C(=S)NC2=CC=CC=C2N1 |
正規SMILES |
CC1C(=S)NC2=CC=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




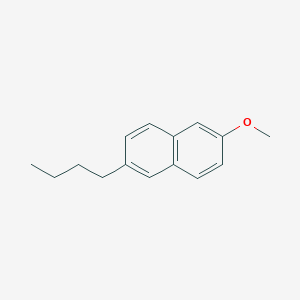
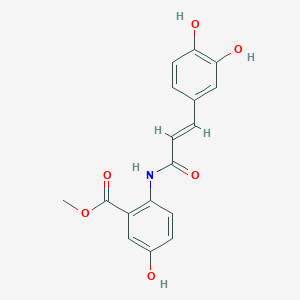
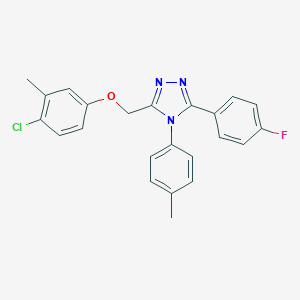
![(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B117046.png)
![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoromethanesulfonate)](/img/structure/B117048.png)
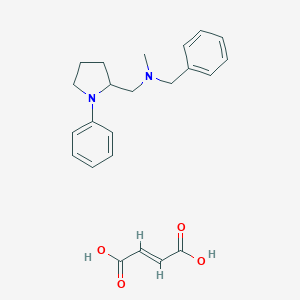


![Octahydro-6H-pyrazino[1,2-C]pyrimidin-6-one](/img/structure/B117060.png)
